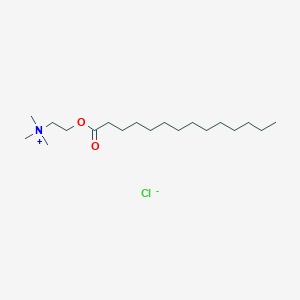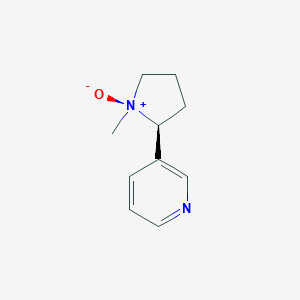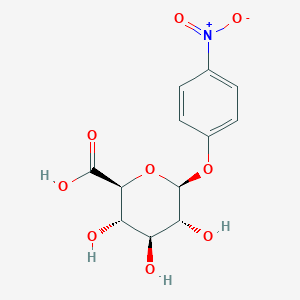
Phenylthiomethyl triphenylphosphonium chloride
Vue d'ensemble
Description
Synthesis Analysis
Phenylthiomethyl triphenylphosphonium chloride and its derivatives are synthesized through various methods. For example, triphenylphosphonium salts can be prepared using high-energy ball-milling of triphenylphosphine with solid organic bromides under solvent-free conditions, highlighting an environmentally friendly synthesis approach (Balema et al., 2002). Another synthesis involves the reaction of phosphonium salt [(PhCH2)P(Ph)2(Ph-4-CH3)]Br with palladium(II) chloride, leading to a dimeric palladated complex, demonstrating the compound's versatility in organometallic chemistry (Ghorbani‐Choghamarani et al., 2016).
Molecular Structure Analysis
The molecular structure of phenylthiomethyl triphenylphosphonium chloride has been determined through various spectroscopic and crystallographic techniques. Studies have elucidated the structure of related phosphonium salts, revealing detailed information about their molecular geometry, bonding, and interactions. For example, the crystal structure of a related benzyltriphenylphosphonium chloride monohydrate was determined, showing the arrangement of phosphonium cations, chloride anions, and water molecules in the crystal lattice (Ahmad et al., 2015).
Chemical Reactions and Properties
Phenylthiomethyl triphenylphosphonium chloride undergoes various chemical reactions, demonstrating its reactivity and versatility. For instance, it participates in Wittig reactions, leading to the synthesis of multiple substituted stilbenes, showcasing its utility in organic synthesis (Shivaprakash et al., 2015). Another study reported the synthesis of phosphonium-ylides from triphenyl(trichlormethyl) phosphonium chloride, further highlighting the compound's role in the formation of complex organic molecules (Appel et al., 1979).
Applications De Recherche Scientifique
Catalysis : The palladated triphenylphosphine complex, a derivative of phenylthiomethyl triphenylphosphonium chloride, is an efficient catalyst for carbon-carbon bond formation in reactions like Suzuki–Miyaura and Heck–Mizoroki coupling (Ghorbani‐Choghamarani et al., 2016).
Corrosion Inhibition : Certain derivatives like (methoxymethyl) triphenylphosphonium chloride have been found effective in inhibiting corrosion of materials like carbon steel in acidic environments (Mansouri et al., 2022).
Organic Synthesis : Triphenylphosphonopropionbetainetriorganotin(IV) salts, related to phenylthiomethyl triphenylphosphonium chloride, are used as catalysts for synthesizing a variety of organic compounds, including phosphonium-based compounds (Ng & Zuckerman, 1982).
Antitumor Activity : Novel triphenylphosphonium compounds with trifluoromethylphenylalkylamide have shown potential anti-tumor activity, highlighting their medicinal chemistry applications (Lou Zhao-wen, 2011).
Phosphorus-Nitrogen Linkage : Tertiary phosphane/tetrachloromethane systems, involving derivatives of phenylthiomethyl triphenylphosphonium chloride, have been used for chlorination, dehydration, and P-N linkage in chemical synthesis (Appel, 1975).
Synthesis of Pyrimidine Derivatives : Derivatives like (benzimidazol-2-ylmethyl)triphenylphosphonium chloride have been transformed into pyrimidine derivatives, yielding phosphorus-containing derivatives with thione groups (Smolii et al., 2002).
Antineoplastic Activity : Triarylalkylphosphonium salts, which are related to phenylthiomethyl triphenylphosphonium chloride, have shown antineoplastic activity against various cancers, demonstrating unusual selectivity and synergism (Patel et al., 1994).
Inhibitors of Growth and Digestive Enzymes : Triphenyl and tetraphenyl derivatives have been used as inhibitors of larval growth and gut digestion in insect larvae, acting as general toxicants (Ishaaya et al., 1980).
Antimicrobial Activity : Novel quaternary phosphonium acylhydrazones have shown selective antimicrobial activity against Gram-positive bacteria strains (Milenković et al., 2020).
Targeted Cancer Therapy : MUTP, a derivative, selectively targets breast cancer cell growth, causing cell-cycle impairment and mitochondrial damage, showing potential as an anticancer agent (Dhanyalayam et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
triphenyl(phenylsulfanylmethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUXBAZCEXSXGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454482 | |
| Record name | Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylthiomethyl triphenylphosphonium chloride | |
CAS RN |
13884-92-9 | |
| Record name | Phosphonium, triphenyl[(phenylthio)methyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13884-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Phenylthiomethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















